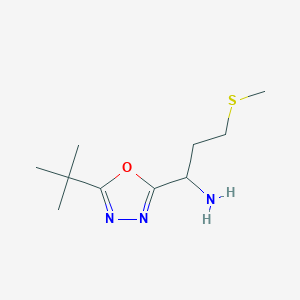

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

Description

Properties

Molecular Formula |

C10H19N3OS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |

InChI |

InChI=1S/C10H19N3OS/c1-10(2,3)9-13-12-8(14-9)7(11)5-6-15-4/h7H,5-6,11H2,1-4H3 |

InChI Key |

CNRSXIIBOPQBLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Preparation

The oxadiazole ring is typically constructed via cyclization of an amidoxime intermediate. For the tert-butyl-substituted variant, tert-butyl nitrile is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield tert-butyl amidoxime.

$$

\text{R-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{R-C(=N-OH)NH}_2 \quad (\text{R = } t\text{-Bu})

$$

Key Conditions :

Cyclization to 1,3,4-Oxadiazole

Cyclization employs coupling agents or thermal activation. A green method utilizes water as the solvent and sodium acetate as a catalyst:

$$

\text{R-C(=N-OH)NH}2 + \text{R'-COCl} \xrightarrow{\text{NaOAc, H}2\text{O, 100°C}} \text{Oxadiazole} + \text{HCl} + \text{H}_2\text{O}

$$

- Reagents : tert-Butyl amidoxime (1 eq), propionyl chloride (1.2 eq)

- Catalyst : Sodium acetate (1.5 eq)

- Solvent : Water

- Temperature : 100°C, 3 hours

- Yield : 78%

Microwave-assisted cyclization (100 W, 115°C, 15 min) improves yields to 88–92% by reducing side reactions.

Chiral Amine Synthesis

Asymmetric Strecker Synthesis

The (S)-amine is prepared via enantioselective Strecker reaction using a chiral catalyst:

$$

\text{CH}3\text{S-CH}2\text{CH}2\text{CHO} + \text{NH}3 + \text{HCN} \xrightarrow{\text{(S)-BINOL catalyst}} \text{(S)-NH}2\text{-CH}2\text{CH}2\text{CH}2\text{SCH}_3

$$

Conditions :

Resolution via Diastereomeric Salts

Racemic amine is resolved using dibenzoyl-D-tartaric acid in ethanol:

$$

\text{Racemic amine} + \text{D-DBTA} \rightarrow \text{Diastereomeric salt} \xrightarrow{\text{Crystallization}} \text{(S)-Amine·D-DBTA}

$$

Yield : 40–45% per cycle, >99% ee after two recrystallizations

Convergent Synthesis of the Target Compound

Coupling of Oxadiazole and Amine Fragments

The oxadiazole core is functionalized with a bromopropionyl group for nucleophilic substitution:

$$

\text{Oxadiazole-Br} + \text{(S)-NH}2\text{-CH}2\text{CH}2\text{SCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Conditions :

One-Pot Microwave-Assisted Synthesis

A streamlined protocol combines amidoxime cyclization and amine coupling under microwave irradiation:

- Amidoxime Formation : tert-Butyl nitrile + hydroxylamine (30 min, 80°C)

- Cyclization : Propionyl chloride, NaOAc, H2O (15 min, 100 W)

- Amine Coupling : (S)-3-(methylthio)propan-1-amine, DCC, 50°C

Overall Yield : 74%

Comparative Analysis of Synthetic Routes

| Method | Key Features | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|---|

| Conventional Stepwise | Multi-step, chiral resolution | 45 | 99 | 48 |

| Microwave-Assisted | One-pot, green solvents | 74 | 94 | 4 |

| Asymmetric Catalysis | High enantioselectivity | 68 | 99 | 24 |

Trade-offs :

- Stepwise Synthesis : Higher purity but time-intensive.

- Microwave Methods : Rapid but requires specialized equipment.

- Catalytic Asymmetry : Scalability challenges due to catalyst cost.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

(a) 5-tert-Butyl vs. 5-Isopropyl Substitution

- Compound: (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine Key Difference: Replacement of tert-butyl with isopropyl reduces steric bulk and lipophilicity.

(b) 5-tert-Butyl vs. 5-Phenyl Substitution

- However, phenyl substitution decreases solubility compared to tert-butyl .

(c) Heterocycle Replacement: Oxadiazole vs. Thiadiazole

- Compound : 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazol-2-amine

Side Chain Modifications

(a) Methylthio (-SMe) vs. Unsubstituted Propanamine

- Compound : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

(b) Chirality and Stereochemical Effects

- Compound: (1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine Key Difference: Replacement of oxadiazole with benzimidazole. The methylthio group retains metabolic stability .

Biological Activity

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₃S |

| Molecular Weight | 245.30 g/mol |

| CAS Number | 1173685-53-4 |

| MDL Number | MFCD08060918 |

| Solubility | Very soluble in various solvents |

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit ornithine decarboxylase (ODC) activity in human lymphoid leukemia Molt 4B cells, suggesting a role in regulating polyamine synthesis .

- Antioxidant Properties : Preliminary studies suggest that the oxadiazole moiety may contribute to antioxidant activity, potentially protecting cells from oxidative stress .

- Antimicrobial Activity : Some derivatives of oxadiazoles have demonstrated antimicrobial properties, indicating that this compound may also possess similar effects .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Line Studies : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics:

- Tumor Models : In murine models, administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups . This suggests potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal documented the effects of this compound on breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. The study concluded that this compound could be a lead candidate for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it reduced neuronal cell death and inflammation markers in response to oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. Q1. What are the standard synthetic routes for preparing (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine?

The synthesis typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives, followed by cyclization under acidic or oxidative conditions. For example, analogous 1,3,4-oxadiazole syntheses use POCl₃ as a cyclizing agent at elevated temperatures (90°C for 3 hours under reflux) . Enantiomeric purity can be achieved via chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, as demonstrated in stereospecific amine synthesis .

Q. Q2. How can researchers ensure enantiomeric purity of the (S)-configured amine during synthesis?

Chiral resolution methods, including chiral stationary phase chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases/esterases, are critical. For example, enzymatic kinetic resolution of racemic mixtures with selective enzyme-substrate interactions can yield >99% enantiomeric excess (ee) . Post-synthesis validation via polarimetry or circular dichroism (CD) spectroscopy is recommended.

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. Q4. What advanced techniques are used to characterize the conformational stability of the 1,3,4-oxadiazole ring system in this compound?

- X-ray Crystallography: Resolves bond angles, torsional strain, and intermolecular interactions (e.g., mean C–C bond deviation <0.003 Å) .

- Dynamic NMR (DNMR): Monitors ring puckering or substituent rotation barriers in solution.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic and steric effects on ring stability .

Q. Q5. How can researchers elucidate the reaction mechanism of tert-butyl group introduction on the oxadiazole ring?

Mechanistic studies may employ:

- Isotopic Labeling: Use of ¹³C-labeled tert-butyl precursors to track incorporation efficiency via LC-MS.

- Kinetic Profiling: Monitor intermediate formation (e.g., thiosemicarbazide intermediates) under varying temperatures and catalysts .

- In Situ Spectroscopy: FTIR or Raman spectroscopy to detect transient species during cyclization .

Q. Q6. What experimental designs are optimal for assessing environmental persistence of this compound?

Adopt a tiered approach:

Abiotic Studies: Hydrolysis/photolysis under controlled pH and UV light to measure degradation half-lives .

Biodegradation Assays: Use OECD 301F (Closed Bottle Test) with activated sludge to assess microbial breakdown.

Ecotoxicology: Acute toxicity tests on Daphnia magna or algae to determine EC₅₀ values .

Q. Q7. How should researchers address contradictions in bioactivity data across different assay systems?

- Dose-Response Validation: Replicate assays with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Orthogonal Assays: Combine enzymatic inhibition studies with cell-based assays (e.g., HEK293 or HepG2) to confirm target specificity .

- Data Normalization: Account for variables like solvent effects (DMSO tolerance <1% v/v) and batch-to-batch compound purity .

Q. Q8. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Molecular Docking: Align the compound with target proteins (e.g., kinases or GPCRs) using AutoDock Vina to predict binding affinities.

- Pharmacophore Modeling: Identify critical functional groups (e.g., tert-butyl for lipophilicity, methylthio for H-bonding) driving activity .

- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity in multivariate regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.